molecular formula C34H35NO5 B2516445 2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 313244-94-9

2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B2516445
CAS RN: 313244-94-9
M. Wt: 537.656
InChI Key: HPYFYYJDXJYNPM-UHFFFAOYSA-N
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Description

The compound of interest, 2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, is a complex organic molecule that appears to be related to the hexahydroquinoline family. This family of compounds is known for its diverse biological activities and potential pharmaceutical applications. The structure of the compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related hexahydroquinoline derivatives has been explored in several studies. For instance, a regioselective synthesis of 2-chloroquinoline-based polyhydroquinoline derivatives was achieved by reacting substituted 2,4-dichloroquinolines with methyl or ethyl 4-hydroxyphenyl hexahydroquinoline carboxylates in the presence of K2CO3, indicating the use of base-catalyzed conditions for such transformations . Similarly, organotin carboxylates have been synthesized from amide carboxylic acids, demonstrating the potential for creating complex organometallic structures from quinoline derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of hexahydroquinoline derivatives is characterized by a bicyclic system that includes a six-membered ring fused to a quinoline moiety. X-ray crystallography has been used to determine the structures of related compounds, revealing details such as bond lengths, angles, and overall molecular conformation . These structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Hexahydroquinoline derivatives can undergo various chemical reactions. For example, photoactivation of amino-substituted benzoquinones, which are structurally related to hexahydroquinolines, can lead to the release of carboxylate and phenolate leaving groups under visible light . Additionally, the transformation of trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones to indeno[1,2-c]isoquinolines has been reported, which involves selenoxide elimination and Friedel-Crafts cyclization chemistry . These reactions highlight the potential reactivity of the compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydroquinoline derivatives can be inferred from related studies. For instance, the luminescent properties of organotin carboxylates based on quinoline derivatives have been investigated, suggesting potential applications in materials science . The solubility, stability, and reactivity of these compounds in different solvents and under different conditions are also important aspects of their chemical properties, as seen in the study of photoactivated benzoquinones . These properties are essential for the practical application and handling of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

The compound falls within the category of synthetic organic compounds that are of interest due to their complex structure and potential pharmacological activities. Research in this area often explores novel synthetic routes or the chemical properties of such compounds, which could lead to new applications in medicinal chemistry or material science.

For instance, studies on similar quinoline derivatives have investigated the synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with Mannich bases from phenols and other benzylamines. This process illustrates the chemical versatility of quinoline derivatives and their potential as precursors in synthesizing compounds with biological activity (J. H. Short, D. A. Dunnigan, & C. W. Ours, 1973).

Additionally, the exploration of benzo[e]-1,3,4-triazepine derivatives from 2-aminobenzophenones highlights the structural diversity achievable through the manipulation of quinoline frameworks. Such research demonstrates the compound's relevance in the synthesis of complex organic molecules that could serve as key intermediates in the development of new drugs or materials (T. Ishiwaka, M. Sano, K. Isagawa, & Y. Fushizaki, 1970).

Potential Applications

While direct studies on 2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate specifically might not be available, research on structurally related compounds provides insight into potential applications. These can range from pharmacological agents, given their structural complexity and potential for bioactivity, to components in material science due to their unique chemical properties.

Research into the synthesis and activity of related compounds, such as prodrug forms of phenylephrine, further exemplifies the potential for quinoline derivatives in developing more effective pharmacological agents with enhanced activity or reduced side effects (S. Yuan & N. Bador, 1976).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound could potentially be a topic of future research. Its complex structure and functional groups suggest that it could have interesting chemical or biological properties worth exploring .

properties

IUPAC Name

2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO5/c1-23-30(33(37)39-19-18-38-26-12-8-5-9-13-26)31(32-28(35-23)20-34(2,3)21-29(32)36)25-14-16-27(17-15-25)40-22-24-10-6-4-7-11-24/h4-17,31,35H,18-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYFYYJDXJYNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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